2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid
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Overview
Description
2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a cyanocyclohexyl group, and a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyanocyclohexyl carbamate, which is then reacted with a benzoic acid derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The benzoic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various physiological processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 3,5-dinitrobenzoic acid share structural similarities with 2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid.
Carbamoyl Compounds: Other carbamoyl-containing compounds, such as carbamoyl chloride and carbamoyl phosphate, exhibit similar reactivity patterns.
Uniqueness
What sets this compound apart is its combination of a cyanocyclohexyl group with a benzoic acid moiety, providing a unique set of chemical properties and potential applications. This structural uniqueness allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c17-11-16(8-4-1-5-9-16)18-14(19)10-22-13-7-3-2-6-12(13)15(20)21/h2-3,6-7H,1,4-5,8-10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZHJZRYXVLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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